tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. It is classified under the category of pyrrolidine derivatives, specifically as an amino acid derivative due to the presence of both amine and carboxyl functional groups. The compound's systematic name reflects its structural features, including the tert-butyl group and the benzyloxycarbonyl (Cbz) protecting group on the amine.
This compound belongs to the class of pyrrolidine derivatives, which are cyclic compounds containing a five-membered ring with nitrogen. Pyrrolidine derivatives are significant in pharmaceutical chemistry due to their diverse biological activities.
The synthesis of tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride typically involves several key steps:
The synthesis may utilize techniques such as:
The molecular structure of tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride features a pyrrolidine ring with substituents that include:
The compound's molecular weight is approximately 278.3 g/mol, with a density that varies based on the form (solid or solution). The structural representation can be denoted by its SMILES notation: CC(C)(C)OC(=O)N1C[C@@H](C(=O)O)C[C@H]1CN
.
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, pH adjustments, and catalysts to ensure high yields and selectivity.
The mechanism of action for this compound, particularly in biological systems, involves its interaction with specific receptors or enzymes. As an amino acid derivative, it may mimic natural substrates or inhibitors in biochemical pathways.
Research indicates that similar compounds can exhibit activity against various targets, including neurotransmitter receptors and enzymes involved in metabolic processes.
The compound typically appears as a white to off-white crystalline solid. The melting point and boiling point data are not widely reported but can be inferred from similar compounds.
Key chemical properties include:
Relevant data includes:
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride has significant applications in:
Its structure allows it to serve as a versatile intermediate in developing pharmaceuticals targeting neurological disorders or metabolic diseases.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1